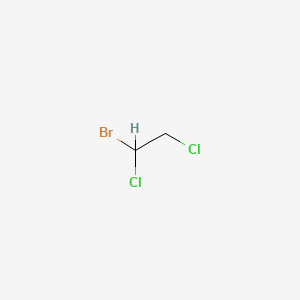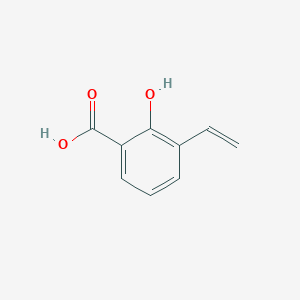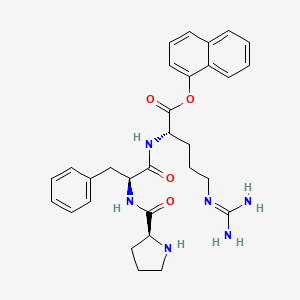
Prolyl-phenylalanyl-arginine naphthylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolyl-phenylalanyl-arginine naphthylester is a synthetic oligopeptide compound. It is composed of three amino acids: proline, phenylalanine, and arginine, linked to a naphthyl ester group. This compound is often used in biochemical research due to its specificity and sensitivity in various assays, particularly those involving proteases like kallikrein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prolyl-phenylalanyl-arginine naphthylester is synthesized through a series of peptide coupling reactions. The process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled sequentially using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the naphthyl ester is introduced .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Prolyl-phenylalanyl-arginine naphthylester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Oxidation: The arginine residue can be oxidized to form citrulline.
Substitution: The naphthyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Prolyl-phenylalanyl-arginine and naphthol.
Oxidation: Prolyl-phenylalanyl-citrulline.
Substitution: Various substituted naphthyl esters, depending on the nucleophile used.
Scientific Research Applications
Prolyl-phenylalanyl-arginine naphthylester has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential use in diagnostic assays for diseases involving protease activity, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
Mechanism of Action
Prolyl-phenylalanyl-arginine naphthylester acts as a substrate for proteases, particularly kallikrein. The enzyme cleaves the peptide bond, releasing the naphthyl ester group, which can be detected using colorimetric or fluorometric methods. This cleavage allows researchers to measure enzyme activity and study the kinetics of protease-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylalanyl-prolyl-arginine: Another oligopeptide with similar properties but lacks the naphthyl ester group.
Prolyl-phenylalanyl-arginine p-nitroanilide: A similar compound used in protease assays but with a p-nitroanilide group instead of a naphthyl ester
Uniqueness
Prolyl-phenylalanyl-arginine naphthylester is unique due to its high specificity and sensitivity for kallikrein. The naphthyl ester group provides a distinct chromophore, making it easier to detect and quantify enzyme activity compared to other substrates .
Properties
CAS No. |
73142-64-0 |
|---|---|
Molecular Formula |
C30H36N6O4 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
naphthalen-1-yl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoate |
InChI |
InChI=1S/C30H36N6O4/c31-30(32)34-18-8-15-24(29(39)40-26-16-6-12-21-11-4-5-13-22(21)26)35-28(38)25(19-20-9-2-1-3-10-20)36-27(37)23-14-7-17-33-23/h1-6,9-13,16,23-25,33H,7-8,14-15,17-19H2,(H,35,38)(H,36,37)(H4,31,32,34)/t23-,24-,25-/m0/s1 |
InChI Key |
IYCJIJCQIVJOKW-SDHOMARFSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



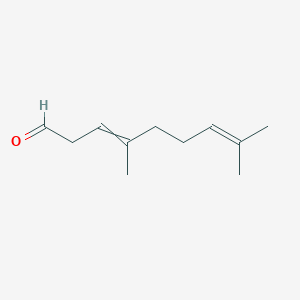
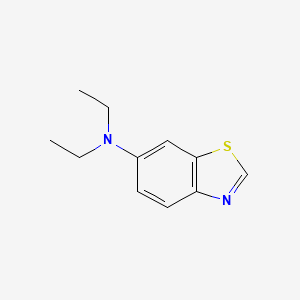

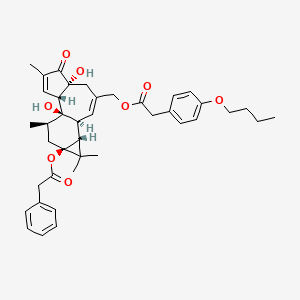
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
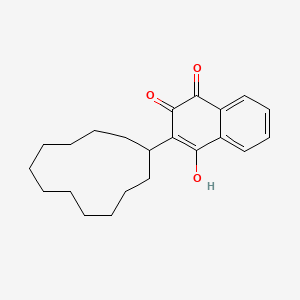
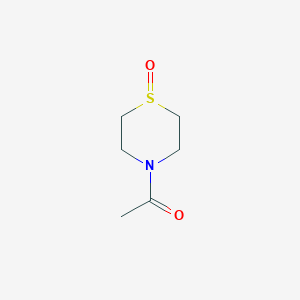
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
